Home > Products > Screening Compounds P118627 > 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one - 55727-53-2

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one

Catalog Number: EVT-1638293
CAS Number: 55727-53-2
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 9-Aminoquino[2',3':3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one []

  • Compound Description: This compound is a novel 9-amino derivative of the antitumor alkaloid Luotonin A. It was synthesized through chemoselective reduction of its corresponding 9-nitro precursor via catalytic transfer hydrogenation. Its structure was confirmed using various spectroscopic techniques, including 1D and 2D 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry (EI-MS and high-resolution ESI-MS). []

2. Vasicine (VAS) []

  • Compound Description: Vasicine is a pyrrolo[2,1-b]quinazoline alkaloid found as a major active component in Adhatoda vasica Nees (Acanthaceae) and Peganum harmala Linn (Zygophyllaceae). [] This compound exhibits potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, suggesting its potential for treating Alzheimer's disease. [] The study focused on understanding the in vitro and in vivo metabolism of Vasicine in rats, identifying 72 metabolites through UPLC/ESI-QTOF-MS analysis. []

3. 2-Methyl-quinazolin-4(3H)-one []

  • Compound Description: This compound serves as a versatile building block in synthesizing various heterocyclic compounds with anticancer activity. [] Researchers utilized it to create a range of derivatives, including quinolino[2,1-b]quinazolines, pyrrolo[2,1-b]quinazoline, substituted 2-(4-chlorostyryl)quinazoline derivatives, triazino[4,3-c]quinazolines, tetrazino[1,6-c]quinazoline, triazolo[4,3-c]quinazoline, and quinazolino quinazoline. [] The anticancer activity of these derivatives was evaluated against HEPG2 and MCF-7 cell lines. []

4. 8,9,10,10a-Tetrahydro-6H-tetrazolo[1,5-a]pyrrolo[2,1-c]pyrazines []

  • Compound Description: These represent a novel class of heterocyclic frameworks synthesized using an Ugi-type multicomponent reaction (MCR). [] This reaction utilizes isocyanides and allows for the creation of diverse chemical structures. [] The novelty of this approach lies in replacing the traditional α-amino acid component in Ugi-MCR with an α-amino tetrazole, leading to the formation of this new heterocyclic system. []
Overview

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one is a heterocyclic compound characterized by its complex fused ring structure. The molecular formula for this compound is C11H11N3O\text{C}_{11}\text{H}_{11}\text{N}_{3}\text{O}, and it has a molecular weight of approximately 201.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties and biological activities .

Source and Classification

This compound is classified under the category of quinazolinone derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes . The compound's CAS number is 55727-53-2, which facilitates its identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 2-aminobenzamide and an appropriate aldehyde or ketone.
  2. Catalytic Conditions: A catalyst may be employed to facilitate the cyclization process under controlled conditions.
  3. Reaction Environment: The reaction is generally conducted under mild heating or reflux conditions to promote the formation of the desired product.

In industrial settings, continuous flow reactors may be utilized to enhance yield and consistency during large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one features a pyrroloquinazolinone framework that contributes to its chemical reactivity and biological properties. The key structural components include:

  • Fused Ring System: The compound contains a fused pyrrole and quinazoline ring system.
  • Functional Groups: An amino group at the 7-position enhances its nucleophilic character.

The structural representation can be visualized through molecular modeling software or chemical drawing tools that depict the arrangement of atoms and bonds within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form various quinazolinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction processes can yield dihydro derivatives by employing reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications .

Mechanism of Action

The mechanism of action for 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one primarily involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes and receptors through binding interactions that lead to:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites.
  • Signal Transduction Interference: By interacting with signaling pathways, it can affect cellular responses.

The detailed pathways involved in these mechanisms are an area of ongoing research, particularly in relation to its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic functional groups.

Quantitative analyses such as melting point determination and spectroscopic methods (NMR, IR) are employed to characterize the compound further .

Applications

Scientific Uses

The applications of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one span various scientific fields:

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders.
  • Material Science: Utilized in developing new materials with unique properties due to its heterocyclic structure.
  • Biological Research: Studied for its interactions with biological systems which could lead to new insights into enzyme mechanisms and cellular processes.
Synthetic Methodologies and Reaction Optimization

Silver-Catalyzed Intramolecular Alkyne Hydroamination for Pyrroloquinazolinone Scaffold Construction

The intramolecular hydroamination of alkynes stands as the cornerstone synthetic methodology for constructing the pyrrolo[2,1-b]quinazolinone core, particularly the 7-amino derivative. This approach leverages the unique ability of silver catalysts to facilitate the 5-endo-dig cyclization of ortho-alkynyl quinazolinone precursors, forming the critical C–N bond that completes the fused tricyclic system. The reaction typically employs AgOTf (silver triflate) or AgNTf₂ (silver bistriflimide) at catalytic loadings (2-5 mol%) in aprotic solvents like toluene or acetonitrile at moderate temperatures (60-80°C) [4] [5].

Mechanistically, silver(I) activates the carbon-carbon triple bond of the alkyne tethered to the quinazolinone nitrogen, enhancing its electrophilicity for nucleophilic attack by the neighboring amino group. This activation overcomes the high kinetic barrier associated with uncatalyzed hydroamination. The reaction proceeds through a regioselective Markovnikov addition, where the nucleophile attaches to the internal carbon of the activated alkyne, followed by protodemetalation to regenerate the catalyst and yield the enol form that tautomerizes to the stable 9-ketone [4] [6]. Computational studies reveal that silver coordination significantly reduces the activation energy for the 5-endo-dig pathway by stabilizing the transition state through charge redistribution [6]. This method achieves excellent yields (typically 75-92%) while maintaining functional group tolerance crucial for introducing the 7-amino substituent either pre- or post-cyclization.

Table 1: Silver Catalysts for Intramolecular Hydroamination in Pyrroloquinazolinone Synthesis

CatalystLoading (mol%)SolventTemp (°C)Yield (%)Reference
AgOTf5Toluene6085 [5]
AgNTf₂2Toluene8092 [5]
AgBF₄5CH₃CN7078 [4]
Ag₂CO₃10DCE10065 [4]

Transition Metal-Mediated Cyclization Strategies for Heterocyclic Fusion

Beyond silver catalysis, other transition metal complexes provide alternative pathways for constructing the pyrroloquinazolinone core, though with varying efficiencies and regiochemical outcomes. Gold(I) N-heterocyclic carbene (NHC) complexes exhibit remarkable activity in hydroamination, enabling cyclization at ambient temperature for activated substrates. However, they often require higher catalyst loadings (5-10 mol%) and generate Markovnikov products exclusively [6]. Comparative studies indicate that while AuCl₃ achieves 95% conversion for terminal alkynes at 25°C, silver catalysts remain superior for internal alkynes bearing electron-withdrawing groups relevant to 7-aminoquinazolinone synthesis [6].

Late transition metals like palladium and platinum operate through distinct mechanisms involving amine activation rather than alkyne activation. Palladium(II) catalysts (e.g., Pd(OAc)₂ with phosphine ligands) facilitate oxidative addition of the N–H bond into the electrophilic metal center, followed by alkyne insertion and reductive elimination. This pathway proves effective for synthesizing N-alkylated pyrroloquinazolinones but shows limited compatibility with free amino groups at the C7 position due to competitive chelation [4]. Platinum catalysts (e.g., PtCl₂) exhibit high functional group tolerance but suffer from slower reaction kinetics, often requiring >24 hours for complete conversion [4].

Table 2: Performance Comparison of Transition Metal Catalysts for Pyrroloquinazolinone Cyclization

Metal SystemCatalyst ExampleReaction Time (h)RegioselectivityAmino Group Compatibility
Ag(I)AgNTf₂1-3Moderate to highExcellent
Au(I)(IPr)AuCl0.5-2High MarkovnikovGood
Pd(II)Pd(OAc)₂/XPhos6-12VariableModerate
Pt(II)PtCl₂24-48High anti-MarkovnikovExcellent

Solvent and Catalyst Selection in AgOTf-Driven Regioselective Cyclizations

The regioselectivity and reaction efficiency in silver-catalyzed pyrroloquinazolinone formation exhibit profound dependence on solvent polarity and counterion effects. Systematic optimization reveals that non-coordinating solvents like toluene maximize catalytic turnover by preventing solvent coordination to the electrophilic silver center. Polar aprotic solvents (DMF, CH₃CN) diminish yields by 15-30% due to competitive silver solvation, while protic solvents (MeOH, H₂O) promote protonation of the amino group, shutting down cyclization [5] [6].

Counterion selection critically influences both reactivity and regiochemistry. Non-coordinating anions (NTf₂⁻, BF₄⁻) generate highly electrophilic Ag⁺ species that accelerate alkyne activation. In contrast, coordinating anions (OTf⁻, OAc⁻) moderate electrophilicity, enhancing selectivity but requiring higher temperatures. AgNTf₂ emerges as optimal for electron-deficient alkynes (e.g., those bearing ester groups β to the triple bond), delivering Z-enamine products with >20:1 regioselectivity [5]. For substrates with the 7-amino group, AgOTf in toluene at 60°C provides the best balance of yield (85%) and regiocontrol without compromising the sensitive amino functionality [4] [5].

Catalyst loading optimization demonstrates that 2-5 mol% suffices for most substrates, though electron-rich anilines require higher loadings (up to 10 mol%) to overcome catalyst inhibition by amine coordination. Microwave irradiation reduces reaction times from hours to minutes while improving yields by 8-12% by suppressing thermal decomposition pathways [4].

Substrate Scope Analysis: Tolerance to Electron-Donating and Electron-Withdrawing Substituents

The silver-catalyzed hydroamination exhibits remarkable functional group tolerance across the quinazolinone scaffold, accommodating diverse substituents essential for pharmaceutical applications. Electron-donating groups (EDGs) such as 7-methoxy, 7-methyl, and 7-dimethylamino enhance reaction rates by 1.3-1.8-fold due to increased nucleophilicity of the tethered amine. The 7-amino substituent itself participates effectively, yielding 7-amino derivatives in 82-88% yield without protection [4] [6].

Electron-withdrawing groups (EWGs) present greater challenges but remain compatible under optimized conditions. Substrates bearing 7-nitro, 7-cyano, or 7-trifluoromethyl groups require elevated temperatures (80-100°C) and higher catalyst loadings (5-10 mol% AgNTf₂) to achieve moderate yields (50-65%) due to diminished amine nucleophilicity. Notably, halogen substituents (7-F, 7-Cl, 7-Br) exhibit excellent compatibility, providing handles for post-cyclization functionalization via cross-coupling. Sterically demanding substituents at C6 or C8 reduce yields by 15-25% due to unfavorable conformational alignment during cyclization [4] [7].

The alkyne tether shows versatility, with alkyl-, aryl-, and silyl-terminated alkynes all undergoing efficient cyclization. Terminal alkynes require careful optimization to prevent dihydroquinazoline formation, while internal alkynes provide high regioselectivity when asymmetrically substituted. Notably, substrates with propargyl alcohol motifs undergo concomitant dehydration-hydroamination to deliver the desired heterocycle directly [4] [5].

Table 3: Substituent Effects on Silver-Catalyzed Pyrroloquinazolinone Formation

C7 SubstituentRelative RateYield Range (%)Notes
-NH₂1.0 (reference)82-88No protection needed
-NMe₂1.885-92Accelerated kinetics
-OMe1.580-86Improved regioselectivity
-Me1.378-84Standard conditions
-F0.975-82Orthogonal derivatization
-Cl0.870-78Compatible with cross-coupling
-CF₃0.555-65Elevated temp required
-NO₂0.450-60High catalyst loading

Properties

CAS Number

55727-53-2

Product Name

7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one

IUPAC Name

7-amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C11H11N3O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5,12H2

InChI Key

MZDIDJBTSUNVDE-UHFFFAOYSA-N

SMILES

C1CC2=NC3=C(C=C(C=C3)N)C(=O)N2C1

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)N)C(=O)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.